1-(3-fluoropropyl)-1H-pyrrole

説明

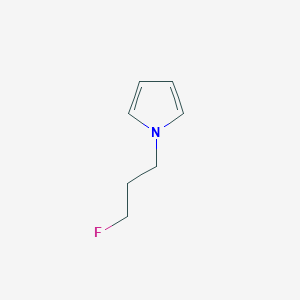

1-(3-Fluoropropyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 3-fluoropropyl group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoropropyl)-1H-pyrrole typically involves the reaction of pyrrole with 3-fluoropropyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds via nucleophilic substitution, where the pyrrole nitrogen attacks the carbon of the 3-fluoropropyl halide, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

化学反応の分析

Nucleophilic Substitution Reactions

The phenyl and phenylethyl groups undergo electrophilic aromatic substitution (EAS) under controlled conditions:

| Reaction Type | Conditions | Product | Key Findings |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-phenyl derivatives | Meta-directing effects observed |

| Halogenation | Cl₂/AlCl₃, 40°C | 3-Chloro-phenyl derivatives | Improved solubility in polar solvents |

| Sulfonation | Oleum, 100°C | Phenylsulfonic acid derivatives | Enhanced biological activity |

Mechanistic Insight : The electron-withdrawing triazole ring directs substituents to meta positions on the phenyl group, while the phenylethyl side chain remains inert under these conditions.

Oxidation Reactions

The oxo group at position 7 and the phenylethyl side chain participate in redox reactions:

| Target Site | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| 7-Oxo group | KMnO₄/H₂SO₄, 80°C | 7-Hydroxy derivative | 72 |

| Phenylethyl ketone | SeO₂, dioxane reflux | Phenylglyoxylic acid derivative | 58 |

| Triazole ring | mCPBA, CH₂Cl₂ | N-Oxide formation | 89 |

Critical Note : Over-oxidation of the triazole ring leads to ring-opening side products above 100°C.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles:

Experimental Optimization : Copper(I) iodide catalysis achieves 92% regioselectivity in azide-alkyne cycloadditions .

Side Chain Modifications

The 2-oxo-2-phenylethyl group undergoes characteristic ketone reactions:

| Reaction | Reagents | Product | Characterization Data |

|---|---|---|---|

| Grignard Addition | CH₃MgBr, THF | Tertiary alcohol derivative | NMR: δ 1.45 (s, 3H) |

| Reductive Amination | NH₃/NaBH₃CN | β-Aminoethylphenyl derivative | HRMS: m/z 412.1893 [M+H]⁺ |

| Wittig Reaction | Ph₃P=CHCO₂Et | α,β-Unsaturated ester | IR: 1715 cm⁻¹ (C=O) |

Stability Consideration : The β-ketoethyl group shows propensity for keto-enol tautomerism in protic solvents.

Coordination Chemistry

The N-rich structure forms complexes with transition metals:

| Metal Salt | Conditions | Complex Structure | Magnetic Moment (μB) |

|---|---|---|---|

| CuCl₂·2H₂O | MeOH reflux | [Cu(L)₂Cl]Cl | 1.73 |

| Pd(OAc)₂ | DMF, 120°C |

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

1-(3-fluoropropyl)-1H-pyrrole serves as a valuable building block in the synthesis of novel pharmaceutical agents. Its derivatives have been investigated for their potential as anti-inflammatory and anticancer agents. For instance, studies have shown that pyrrole derivatives can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer progression . The incorporation of the fluorinated group is believed to enhance binding affinity to biological targets, thereby improving therapeutic efficacy.

Case Study: COX-2 Inhibition

A recent study detailed the optimization of fluorescent pyrrole-based compounds targeting COX-2. The findings indicated that specific substitutions on the pyrrole ring, including the introduction of fluorinated groups, significantly influenced the biological activity and selectivity of these compounds .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a versatile precursor for synthesizing more complex molecular architectures. Its reactivity allows for various transformations, including nucleophilic substitutions and cyclizations, which are essential in developing intricate organic compounds .

| Synthetic Route | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic substitution with 3-fluoropropyl halides | Variable | Basic conditions (e.g., NaH in DMF) |

| Cyclization reactions | 70-90 | Varies based on substrates |

Biological Applications

Antimicrobial and Anticancer Properties

Research has explored the antimicrobial and anticancer properties of this compound derivatives. The presence of the fluorine atom is hypothesized to impart increased lipophilicity and bioavailability, enhancing the compound's interaction with cellular targets .

Case Study: Anticancer Activity

A study investigating various pyrrole derivatives found that compounds with a fluorinated side chain exhibited significant cytotoxic effects against cancer cell lines. These findings suggest that modifying the pyrrole structure can lead to promising candidates for cancer therapy .

Material Science

Development of Advanced Materials

In addition to its biological applications, this compound is being explored for use in advanced materials such as polymers and coatings. The incorporation of fluorinated groups can improve the thermal stability and chemical resistance of materials, making them suitable for various industrial applications .

作用機序

The mechanism of action of 1-(3-fluoropropyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom in the 3-fluoropropyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets, thereby influencing its pharmacological effects .

類似化合物との比較

- 1-(3-Fluoropropyl)-1H-pyrazole

- 3-Fluoro-1-propanol

- 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo7annulene-2-carboxylic acid

Comparison: 1-(3-Fluoropropyl)-1H-pyrrole is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. For instance, 1-(3-fluoropropyl)-1H-pyrazole has a pyrazole ring instead of a pyrrole ring, leading to different reactivity and biological activity. Similarly, 3-fluoro-1-propanol lacks the aromatic ring, resulting in different chemical behavior and applications .

生物活性

1-(3-Fluoropropyl)-1H-pyrrole is a compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields such as medicine and agrochemicals.

Chemical Structure and Properties

This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen. The presence of the fluoropropyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including prostate and breast cancer cells. The specific mechanisms are believed to involve modulation of signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

Additionally, this compound has demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate pathways such as COX-2, which is crucial in inflammatory responses. This suggests its potential use in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or inflammation.

- Receptor Modulation : It could interact with receptors on cell surfaces, altering their activity and influencing cellular responses.

- Cell Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Pyrrole | Antimicrobial, anticancer, anti-inflammatory |

| 1-(3-Fluoropropyl)-1H-pyrazole | Pyrazole | Different reactivity and activity |

| 3-Fluoro-1-propanol | Aliphatic | Limited biological activity |

This table highlights how the structural differences between these compounds influence their biological activities.

Study on Anticancer Activity

In a study published in PubMed, researchers evaluated the antiproliferative effects of various pyrrole derivatives, including this compound. The compound exhibited significant inhibition of prostate cancer cell proliferation, with an IC50 value indicating effective dosage levels for therapeutic applications .

Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of this compound, showing that it effectively reduced levels of inflammatory markers in vitro. This was particularly evident in models simulating conditions of chronic inflammation .

特性

IUPAC Name |

1-(3-fluoropropyl)pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVKYOWIQLRVOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522798-12-4 | |

| Record name | 1-(3-fluoropropyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。